2,5-Dibromoterephthalonitrile
Overview
Description
2,5-Dibromoterephthalonitrile is a chemical compound with the molecular formula C8H2Br2N2. It is a white crystalline solid that is insoluble in water but soluble in organic solvents . This compound belongs to the family of terephthalonitrile derivatives and has gained significant attention in scientific research due to its potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromoterephthalonitrile is typically synthesized through the bromination of terephthalonitrileThe process can be carried out using bromine in the presence of a catalyst or under photochemical conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromoterephthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
- Substituted terephthalonitrile derivatives
- Amines and other reduced products
- Oxidized derivatives of terephthalonitrile
Scientific Research Applications
2,5-Dibromoterephthalonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals.
Biology: The compound has potential biological activity and is studied for its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,5-Dibromoterephthalonitrile involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo substitution and other reactions plays a crucial role in its biological activity .
Comparison with Similar Compounds
- 2,4-Dibromoterephthalonitrile
- 2,6-Dibromoterephthalonitrile
- 2,5-Dichloroterephthalonitrile
Comparison: 2,5-Dibromoterephthalonitrile is unique due to the specific positioning of the bromine atoms on the aromatic ring, which influences its reactivity and propertiesThe presence of bromine atoms also differentiates it from chlorinated analogs like 2,5-Dichloroterephthalonitrile, which may have different reactivity and biological activity .
Properties
IUPAC Name |
2,5-dibromobenzene-1,4-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLBPEUXSDBMIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C#N)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348708 | |
Record name | 2,5-dibromoterephthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18870-11-6 | |
Record name | 2,5-dibromoterephthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,5-Dibromoterephthalonitrile in the synthesis of 5,12-Diazapentacenes?
A1: this compound serves as a key starting material in the synthesis of 5,12-Diazapentacenes. The research paper describes a synthetic route involving the coupling of 4 substituted aniline derivatives to This compound via Buchwald-Hartwig amination. This coupling reaction is followed by an acid-mediated cyclization step, ultimately yielding the desired diazapentacene molecules [].
Q2: Are there alternative methods for synthesizing 5,12-Diazapentacenes that don't utilize this compound?
A2: While the provided research paper focuses on a specific synthetic route using this compound [], other methods for synthesizing diazapentacenes may exist. Exploring alternative synthetic pathways could be a point of interest for further research, potentially offering advantages in terms of reaction efficiency, cost-effectiveness, or access to a wider range of diazapentacene derivatives.
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